4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid
Description
This compound is a morpholine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 4 and a prop-2-en-1-yloxymethyl substituent at position 2, along with a carboxylic acid moiety at position 2. The Boc group enhances steric protection and modulates solubility, while the allyl ether introduces reactivity for further functionalization (e.g., click chemistry or polymerization) .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(prop-2-enoxymethyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-5-7-19-10-14(11(16)17)9-15(6-8-20-14)12(18)21-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYORHCULVVYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)(COCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the prop-2-en-1-yloxy methyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the morpholine ring to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine ring or the prop-2-en-1-yloxy methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting enzyme activity. In drug development, the compound’s mechanism of action would involve its interaction with molecular targets such as receptors or enzymes, leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Differences
The target compound is distinguished by its prop-2-en-1-yloxymethyl group, which contrasts with analogs bearing methyl, dimethyl, or other alkyl/aryl substituents. Key comparisons include:
4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic Acid
- Molecular Formula: C11H19NO5 (MW: 245.27 g/mol) .
- Substituents : Boc (position 4), methyl (position 2).
- Key Properties :
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic Acid
- Molecular Formula: C13H23NO5 (MW: 273.33 g/mol) .
- Substituents : Boc (position 4), 6,6-dimethyl.
- Key Properties :
5-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic Acid
Physicochemical and Reactivity Comparisons
Biological Activity
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid is a complex organic compound notable for its morpholine structure, which is modified with a tert-butoxycarbonyl (Boc) group and a prop-2-en-1-yloxy methyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 2230798-46-4 |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The mechanism of action can be summarized as follows:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Cellular Uptake : Its morpholine structure facilitates cellular uptake, enhancing its bioavailability.
- Target Binding : The unique substitution on the morpholine ring allows for selective binding to molecular targets, potentially leading to therapeutic effects.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
- Anticancer Properties : In vitro studies have shown that the compound can inhibit cancer cell proliferation by inducing apoptosis in certain cancer lines. This is particularly relevant in the context of cancers that rely on specific mitotic proteins for survival.
Case Studies
- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50 values in the low micromolar range.
- Enzyme Inhibition : Research indicated that this compound acts as an effective inhibitor of HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. The inhibition led to multipolar spindle formation and subsequent cell death.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid | Lacks propylene side chain | Moderate enzyme inhibition |
| 1-(4-Morpholinylmethyl)-1H-triazole-4-carboxylic acid | Contains triazole ring | Antimicrobial properties |
| 1-(4-(Methylsulfonylmorpholin-2-yl)methyl)-1H-triazole | Sulfonyl group instead of Boc | Enhanced solubility and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
